
Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as BMS-986142 and has been studied for its ability to modulate the immune system and treat autoimmune diseases.
Wirkmechanismus
The mechanism of action of Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate involves the modulation of the immune system. This compound selectively targets a specific type of immune cell called Th17 cells, which are involved in the production of pro-inflammatory cytokines. By inhibiting the production of these cytokines, Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate can reduce inflammation and potentially treat autoimmune diseases.
Biochemical and Physiological Effects:
Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to selectively inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and potentially treat autoimmune diseases. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate in lab experiments is its selective inhibition of pro-inflammatory cytokines. This allows researchers to study the effects of inhibiting specific immune cells and cytokines on the immune system and potentially develop new treatments for autoimmune diseases. However, one limitation of studying this compound is its moderate yield in synthesis, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate. One direction is the development of this compound as a potential treatment for autoimmune diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another direction is the study of the mechanism of action of this compound in more detail, which can provide insights into the immune system and potentially lead to the development of new treatments for other immune-related diseases. Additionally, the synthesis of analogs of this compound can lead to the development of more potent and selective inhibitors of pro-inflammatory cytokines.
Synthesemethoden
The synthesis of Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of tert-butyl N-(4-methylpyridin-2-yl)carbamate with cyclohexylmethyl bromide in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in moderate yields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate has been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been shown to selectively inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-10-11-19-16(12-14)20(17(21)22-18(2,3)4)13-15-8-6-5-7-9-15/h10-12,15H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURFVNWGYZBPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC2CCCCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757043 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

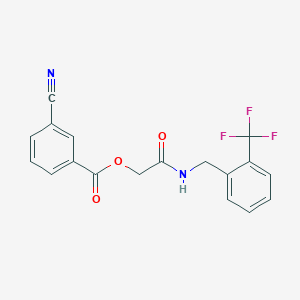
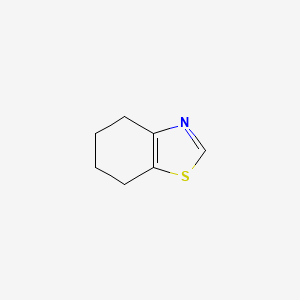
![2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one](/img/structure/B2778949.png)
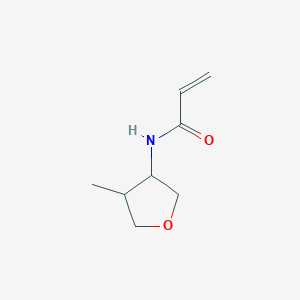

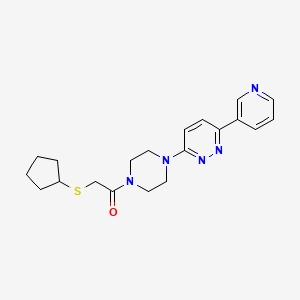
![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)
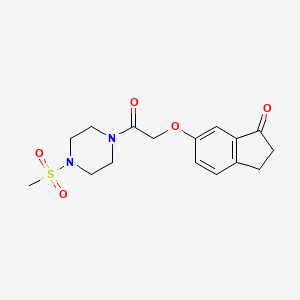

![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)

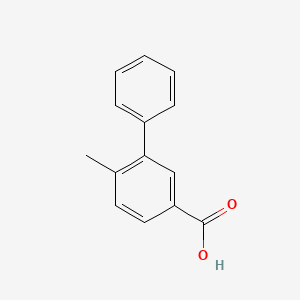

![[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2778968.png)